4-Ethoxy-3-nitrobenzoic acid

Overview

Description

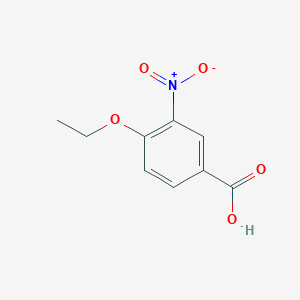

4-Ethoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

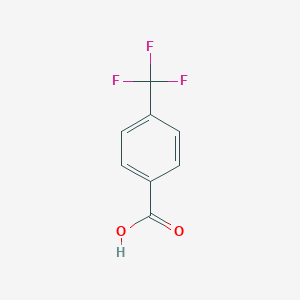

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group at the 4th position and a nitro group at the 3rd position . The InChI string isInChI=1S/C9H9NO5/c1-2-15-8-4-3-6 (9 (11)12)5-7 (8)10 (13)14/h3-5H,2H2,1H3, (H,11,12) . The SMILES string is CCOC1=C (C=C (C=C1)C (=O)O) [N+] (=O) [O-] . Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.17 g/mol . It has a computed XLogP3 value of 1.9, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 211.04807239 g/mol . The topological polar surface area is 92.4 Ų . It has a heavy atom count of 15 .Scientific Research Applications

Synthesis and Chemical Properties

4-Ethoxy-3-nitrobenzoic acid is involved in the synthesis of various chemical compounds. For example, Yin Dulin (2007) described the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester (Yin Dulin, 2007). Similarly, Li De-jiang (2005) discussed the synthesis and structure characterization of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1, 3, 4-oxadiazolines, using ethyl 4-nitrobenzoate (Li De-jiang, 2005).

Plant Physiology Research

J. Dimmock (1967) investigated derivatives of 4-hydroxy-3-nitrobenzoic acid and their ability to produce chlorosis in different plant species. This research highlights the influence of such compounds on plant pigmentation and iron content (J. Dimmock, 1967).

Photophysical Properties

S. H. Habenicht et al. (2015) studied 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores to evaluate molecular structure-property relationships. They found that nitro groups used as acceptors did not quench fluorescence, highlighting the unique photophysical properties of such compounds (S. H. Habenicht et al., 2015).

Catalysis and Chemical Reactions

Liang Hong-ze (2013) explored the esterification of 4-Nitrobenzoic acid catalyzed by acidic ionic liquid, demonstrating its role in catalysis and organic synthesis (Liang Hong-ze, 2013). Additionally, Celeste Fernández et al. (2004) examined the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, indicating its use in selective aromatic reductions (Celeste Fernández et al., 2004).

Physicochemical Studies

Erin Hart et al. (2015) conducted research on solubility and partition coefficients in 2-methoxyethanol, providing insights into the physicochemical properties of nitrobenzoic acids (Erin Hart et al., 2015).

Medicinal Chemistry and Biochemistry

In the field of medicinal chemistry, Maria Betânia de Freitas et al. (2014) studied the stability of 4-bromomethyl-3-nitrobenzoic acid, highlighting its potential as an antitumoral agent and the importance of understanding its stability (Maria Betânia de Freitas et al., 2014). T. Tsuda et al. (2000) showed how anthocyanins can protect tyrosine from nitration, with 4-hydroxy-3-nitrobenzoic acid being a reaction product, elucidating the mechanisms of peroxynitrite scavenging (T. Tsuda et al., 2000).

Safety and Hazards

4-Ethoxy-3-nitrobenzoic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . The compound should be handled with appropriate personal protective equipment to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .

Mechanism of Action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and cellular structures .

Mode of Action

Nitro compounds, in general, are known to undergo reduction reactions within cells, leading to the formation of reactive species that can interact with cellular components . The ethoxy group in the compound could potentially undergo metabolic transformations, further influencing its interactions with its targets.

Biochemical Pathways

Nitro compounds can influence a variety of biochemical processes, including redox reactions and cellular respiration . The compound’s effects on these pathways can lead to downstream effects such as changes in cellular metabolism and function.

Result of Action

The reactive species formed from the reduction of the nitro group can interact with cellular components, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 4-Ethoxy-3-nitrobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of reducing agents (which can influence the reduction of the nitro group), and the presence of enzymes that can metabolize the ethoxy group .

Biochemical Analysis

Biochemical Properties

Nitro compounds are known to have high dipole moments, which can influence their interactions with other biomolecules . The polar character of the nitro group can also affect the volatility of nitro compounds .

Molecular Mechanism

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

Nitroaromatic compounds can be metabolized by microbes via aerobic, anaerobic, or dual pathways

Properties

IUPAC Name |

4-ethoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHXYRWGRKIXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350445 | |

| Record name | 4-ethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-77-6 | |

| Record name | 4-ethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)